4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a dimethylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Another compound with a dimethylamino group, used in different chemical reactions
Uniqueness
4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions and specific chemical properties.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-10(2)4-6-5-11(3)9-7(6)8(12)13/h5H,4H2,1-3H3,(H,12,13) |
InChI Key |
DYLLQCHOKQYXAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)CN(C)C |
Origin of Product |
United States |
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